Cas no 2228339-91-9 (3-fluoro-4-(prop-2-yn-1-yl)pyridine)
3-fluoro-4-(prop-2-yn-1-yl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 3-fluoro-4-(prop-2-yn-1-yl)pyridine
- EN300-1817118
- 2228339-91-9
-
- Inchi: 1S/C8H6FN/c1-2-3-7-4-5-10-6-8(7)9/h1,4-6H,3H2
- InChI Key: YCEOPDFYOSRING-UHFFFAOYSA-N
- SMILES: FC1C=NC=CC=1CC#C
Computed Properties
- Exact Mass: 135.048427358g/mol
- Monoisotopic Mass: 135.048427358g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 12.9Ų
3-fluoro-4-(prop-2-yn-1-yl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1817118-0.05g |
3-fluoro-4-(prop-2-yn-1-yl)pyridine |
2228339-91-9 | 0.05g |
$1104.0 | 2023-09-19 | ||
| Enamine | EN300-1817118-0.1g |
3-fluoro-4-(prop-2-yn-1-yl)pyridine |
2228339-91-9 | 0.1g |
$1157.0 | 2023-09-19 | ||
| Enamine | EN300-1817118-0.25g |
3-fluoro-4-(prop-2-yn-1-yl)pyridine |
2228339-91-9 | 0.25g |
$1209.0 | 2023-09-19 | ||
| Enamine | EN300-1817118-0.5g |
3-fluoro-4-(prop-2-yn-1-yl)pyridine |
2228339-91-9 | 0.5g |
$1262.0 | 2023-09-19 | ||
| Enamine | EN300-1817118-1.0g |
3-fluoro-4-(prop-2-yn-1-yl)pyridine |
2228339-91-9 | 1g |
$1315.0 | 2023-06-03 | ||
| Enamine | EN300-1817118-2.5g |
3-fluoro-4-(prop-2-yn-1-yl)pyridine |
2228339-91-9 | 2.5g |
$2576.0 | 2023-09-19 | ||
| Enamine | EN300-1817118-5.0g |
3-fluoro-4-(prop-2-yn-1-yl)pyridine |
2228339-91-9 | 5g |
$3812.0 | 2023-06-03 | ||
| Enamine | EN300-1817118-10.0g |
3-fluoro-4-(prop-2-yn-1-yl)pyridine |
2228339-91-9 | 10g |
$5652.0 | 2023-06-03 | ||
| Enamine | EN300-1817118-1g |
3-fluoro-4-(prop-2-yn-1-yl)pyridine |
2228339-91-9 | 1g |
$1315.0 | 2023-09-19 | ||
| Enamine | EN300-1817118-5g |
3-fluoro-4-(prop-2-yn-1-yl)pyridine |
2228339-91-9 | 5g |
$3812.0 | 2023-09-19 |
3-fluoro-4-(prop-2-yn-1-yl)pyridine Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 3-fluoro-4-(prop-2-yn-1-yl)pyridine
Introduction to 3-fluoro-4-(prop-2-yn-1-yl)pyridine (CAS No. 2228339-91-9)
The compound 3-fluoro-4-(prop-2-yn-1-yl)pyridine (CAS No. 2228339-91-9) is a heterocyclic aromatic compound with a pyridine ring substituted at positions 3 and 4. The fluorine atom at position 3 and the propargyl group (propargyl being the substituent at position 4) make this compound unique in terms of its chemical properties, reactivity, and potential applications. This compound has been the subject of recent studies in organic chemistry, drug discovery, and materials science due to its versatile structure and potential for further functionalization.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of 3-fluoro-4-(propargyl)pyridine, leveraging both traditional and modern techniques. For instance, researchers have employed transition-metal catalyzed coupling reactions, such as the Sonogashira reaction, to introduce the propargyl group onto the pyridine ring. This approach not only enhances the yield but also allows for precise control over the substitution pattern, which is critical for applications in medicinal chemistry.
The pyridine ring in this compound is a key structural feature that contributes to its aromaticity and electronic properties. The presence of a fluorine atom at position 3 introduces electron-withdrawing effects, which can influence the reactivity of the molecule in various chemical transformations. Additionally, the propargyl group at position 4 provides a site for further functionalization, enabling the synthesis of derivatives with diverse functionalities. These derivatives have shown promise in areas such as anti-tumor drug development and as precursors for advanced materials.
One of the most significant recent findings related to 3-fluoro-4-(propargyl)pyridine is its role as an intermediate in the synthesis of bioactive compounds. For example, researchers have utilized this compound as a building block for constructing complex heterocycles with potential therapeutic applications. The ability to modify both substituents on the pyridine ring allows for fine-tuning of pharmacokinetic properties, such as solubility and bioavailability.
Moreover, studies have explored the use of 3-fluoro-4-(propargyl)pyridine in click chemistry reactions. The propargyl group is particularly amenable to copper-catalyzed azide alkyne cycloaddition (CuAAC), enabling rapid assembly of larger molecules with high efficiency. This has opened new avenues for its application in drug delivery systems and nanotechnology.
In terms of environmental impact and safety considerations, recent research has focused on understanding the degradation pathways of 3-fluoro-4-(propargyl)pyridine under various conditions. This information is crucial for assessing its potential risks to ecosystems and human health during industrial use or accidental releases.
In conclusion, 3-fluoro-4-(propargyl)pyridine (CAS No. 2228339-91-) stands out as a versatile compound with significant potential across multiple disciplines. Its unique structure, combined with advancements in synthetic methods and functionalization techniques, positions it as a valuable tool in modern chemical research and development.
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